(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

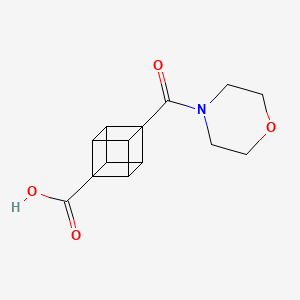

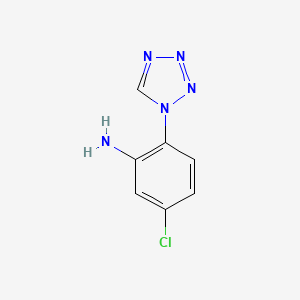

“(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid” appears to be a cubane derivative. Cubane is a synthetic hydrocarbon molecule that consists of eight carbon atoms arranged at the corners of a cube, with hydrogen atoms attached to each carbon atom.

Synthesis Analysis

The synthesis of cubane and its derivatives is a complex process that often involves multiple steps and specialized chemical techniques. The specifics of synthesizing this particular compound would depend on the exact methods used by the chemists who designed the synthesis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a cubane core (a cube-shaped arrangement of carbon atoms), with a morpholine-4-carbonyl group attached at one corner and a carboxylic acid group attached at another corner.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups attached to the cubane core. Both the morpholine and carboxylic acid groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its cubane core and the attached functional groups. Cubane derivatives are often characterized by high density, stability, and strain energy.Scientific Research Applications

Magnetic Properties and Synthesis of Cubane Clusters

Research has explored the synthesis of unique octa- and hendeca-nuclear dysprosium(III) clusters incorporating cubane units, demonstrating slow magnetic relaxation behavior, which expands upon the pure 4f type single-molecule magnets (SMMs) (Miao et al., 2011).

Structural Studies of Cubane Derivatives

Studies on cubane derivatives, such as 1,2,4,7-tetra(carboxymethyl)cubane and 1,2,3,5,7-penta(carboxymethyl)cubane, have provided insights into cubane structures with substituents on adjacent carbon atoms, a rare occurrence in the literature (Butcher et al., 1995).

Exploration of Cubane’s Acidity and Bond Energy

Research on cubane and its derivatives has delved into its unusual acidity and the carbon-hydrogen bond dissociation energy, contributing to a better understanding of its chemical properties (Hare et al., 1997).

Catalytic Applications

Cubane-type structures have been studied for their potential in catalytic applications. For instance, a tetrameric Co(ii) complex with an asymmetric cubane-type core has shown effectiveness in the epoxidation of various olefins, including challenging substrates (Lee et al., 2016).

Hydrogen Bonding and Crystal Structures

The study of cubane-1,3,5,7-tetracarboxylic acid dihydrate has revealed insights into the flexible nature of the cubane skeleton and its influence on the crystal structure, highlighting the role of hydrogen bonding in such systems (Butcher et al., 1997).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed.

Future Directions

The study of cubane and its derivatives is an active area of research in organic chemistry. Future directions could include the synthesis of new cubane derivatives, exploration of their reactivity, and investigation of their potential applications in areas such as materials science or medicinal chemistry.

properties

IUPAC Name |

4-(morpholine-4-carbonyl)cubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-11(15-1-3-19-4-2-15)13-5-8-6(13)10-7(13)9(5)14(8,10)12(17)18/h5-10H,1-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBXKANMPGROO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C23C4C5C2C6C3C4C56C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1,2,5-Dithiazepan-5-yl)ethylsulfonyl]benzonitrile](/img/structure/B2667040.png)

![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)

![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)

![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)

![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)